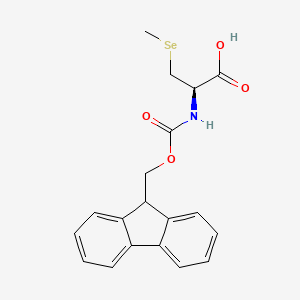
Fmoc-3-(Methylseleno)-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-(Methylseleno)-Ala-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of alanine where the methyl group is replaced by a methylseleno group. This compound is used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(Methylseleno)-Ala-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the methylseleno group. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The methylseleno group can be introduced using methylselenol in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-(Methylseleno)-Ala-OH undergoes various chemical reactions including oxidation, reduction, and substitution. The Fmoc group can be removed under basic conditions using piperidine, while the methylseleno group can undergo oxidation to form selenoxide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylseleno group to selenoxide.
Reduction: Sodium borohydride can be used to reduce the selenoxide back to the methylseleno group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Selenoxide
Reduction: Methylseleno group
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Fmoc-3-(Methylseleno)-Ala-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS) and is used to introduce selenium into peptides for various studies .
Biology: In biological research, this compound is used to study the role of selenium in biological systems. It is incorporated into peptides and proteins to investigate their structure and function .
Medicine: Selenium is known for its antioxidant properties and its role in various biological processes .
Industry: In the industrial sector, this compound is used in the production of selenium-containing materials and as a precursor for the synthesis of other selenium compounds .
Mechanism of Action
The mechanism of action of Fmoc-3-(Methylseleno)-Ala-OH involves its incorporation into peptides and proteins. The methylseleno group can undergo redox reactions, which can affect the structure and function of the peptides and proteins. The Fmoc group serves as a protecting group during synthesis and is removed under basic conditions .
Comparison with Similar Compounds
Fmoc-3-(2-naphthyl)-D-alanine: Another Fmoc-protected amino acid with a naphthyl group instead of a methylseleno group.
Fmoc-phenylalanine: An Fmoc-protected amino acid with a phenyl group.
Uniqueness: Fmoc-3-(Methylseleno)-Ala-OH is unique due to the presence of the methylseleno group, which imparts distinct redox properties. This makes it valuable for studying the role of selenium in biological systems and for developing selenium-containing drugs .
Properties
Molecular Formula |
C19H19NO4Se |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C19H19NO4Se/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 |
InChI Key |
BESNQDBUEAXMQH-KRWDZBQOSA-N |
Isomeric SMILES |
C[Se]C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C[Se]CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
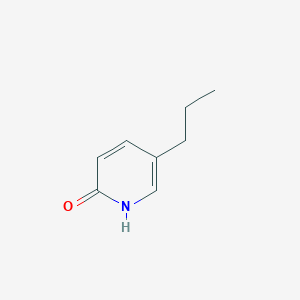
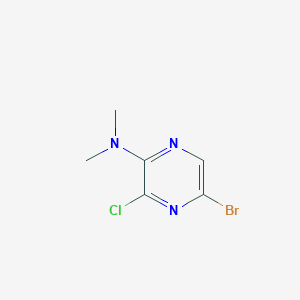
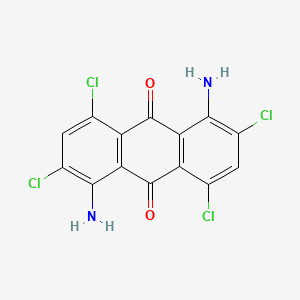
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
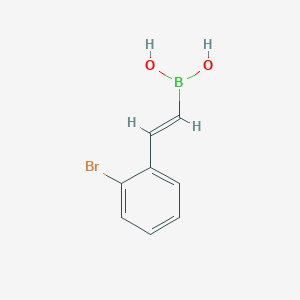
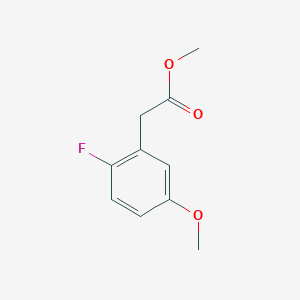
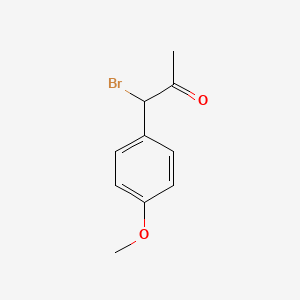
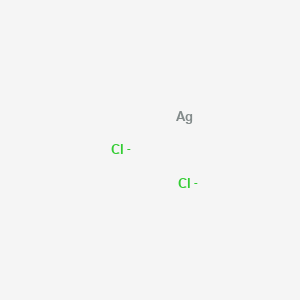

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)
![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
